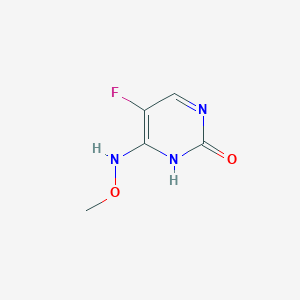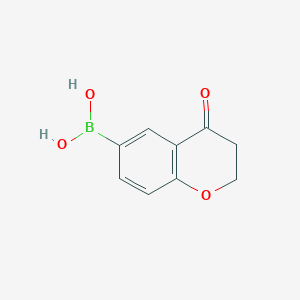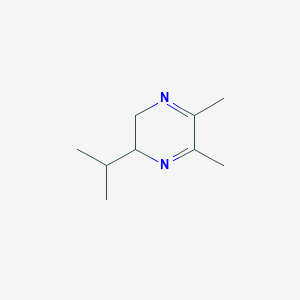
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is a heterocyclic organic compound belonging to the pyrazine family Pyrazines are known for their aromatic properties and are widely used in various fields, including pharmaceuticals, agriculture, and food industries
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine typically involves the cyclization of appropriate precursors. One common method is the condensation of two molecules of amino-acetone, which results in the formation of 2,5-dimethyl-3,6-dihydropyrazine. This intermediate can then be further modified to introduce the isopropyl group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Typically, these processes are carried out in controlled environments to maintain the stability of the compound.
Chemical Reactions Analysis
Types of Reactions
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazine derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions vary depending on the desired product but often involve catalysts and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrazine derivatives with additional functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine has several applications in scientific research:
Chemistry: It is used as a chiral auxiliary in the stereoselective synthesis of amino acids and other compounds.
Biology: Its derivatives are studied for their potential biological activities, including antibacterial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Mechanism of Action
The mechanism of action of 2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes and receptors, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the derivatives used .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethylpyrazine: A simpler pyrazine derivative with similar aromatic properties.
3,6-Dimethoxy-2-isopropylpyrazine: Another derivative with methoxy groups at the 3 and 6 positions.
Uniqueness
2-Isopropyl-5,6-dimethyl-2,3-dihydropyrazine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its isopropyl group at the 2-position and methyl groups at the 5 and 6 positions make it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
72648-18-1 |
|---|---|
Molecular Formula |
C9H16N2 |
Molecular Weight |
152.24 g/mol |
IUPAC Name |
5,6-dimethyl-2-propan-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C9H16N2/c1-6(2)9-5-10-7(3)8(4)11-9/h6,9H,5H2,1-4H3 |
InChI Key |
NPCOMLMKCBZSIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NCC(N=C1C)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



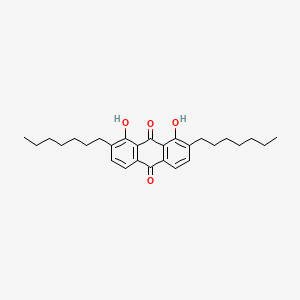
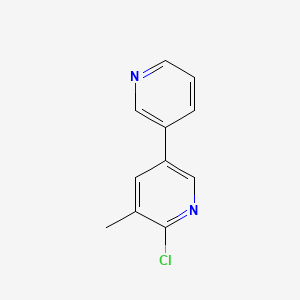
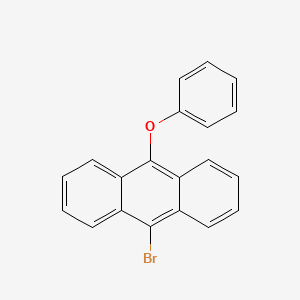
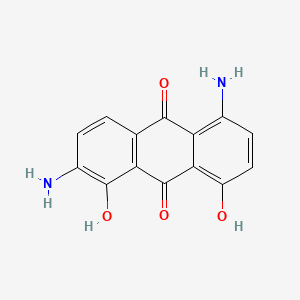
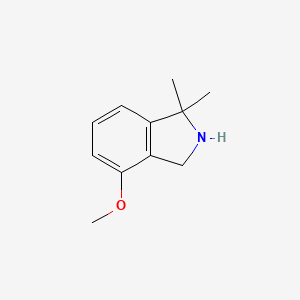
![7-Methyl-5-thioxo-1,5-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B15248468.png)
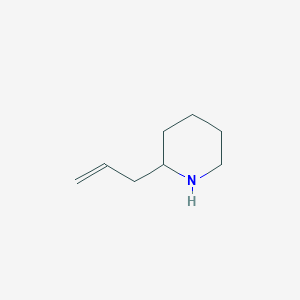
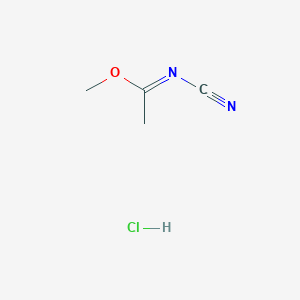
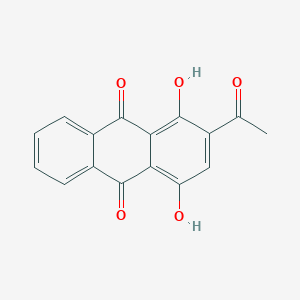
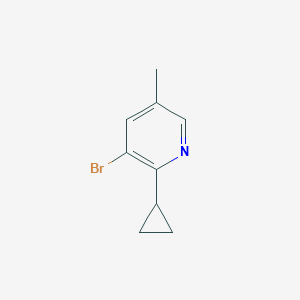
![2'-((2-Methoxy-9H-fluoren-3-yl)carbamoyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B15248513.png)
